2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide

Medicinal chemistry Lead optimization Fragment-based drug design

Select this 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide (CAS 1916689-31-0) for your medicinal chemistry programs. Its ortho-ethoxy group provides a unique hydrogen-bond acceptor topology and conformational flexibility absent in para-substituted analogs, enabling precise SAR exploration. With ≥97% purity from major suppliers and in-stock availability, this compound is ideal for fragment- or lead-like screening, ADME profiling, and LC-MS method development. Avoid generic substitutions; validate binding-mode compatibility with this specific ortho-ethoxy pattern.

Molecular Formula C14H19NO4
Molecular Weight 265.309
CAS No. 1916689-31-0
Cat. No. B2420984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
CAS1916689-31-0
Molecular FormulaC14H19NO4
Molecular Weight265.309
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC2(CCOC2)O
InChIInChI=1S/C14H19NO4/c1-2-19-12-6-4-3-5-11(12)13(16)15-9-14(17)7-8-18-10-14/h3-6,17H,2,7-10H2,1H3,(H,15,16)
InChIKeyOOGCCTQAWYZPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide (CAS 1916689-31-0): Chemical Identity, Supplier Availability, and Procurement Baseline


2-Ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide (CAS 1916689-31-0) is a synthetic benzamide derivative with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.30 g·mol⁻¹ . Its structure features a 2-ethoxy-substituted benzene ring linked via an amide bond to a (3-hydroxyoxolan-3-yl)methyl (also named (3-hydroxytetrahydrofuran-3-yl)methyl) side chain, with the canonical SMILES CCOc1ccccc1C(=O)NCC1(O)CCOC1 . The compound is catalogued as a screening compound by Otava Ltd. and is commercially available from Amadis Chemical Company Limited with a guaranteed purity of 97% . As a member of the (3-hydroxytetrahydrofuran-3-yl)methyl benzamide chemotype, it serves as a versatile building block and biochemical probe candidate in medicinal chemistry and chemical biology research [1].

Why Generic Substitution Fails for 2-Ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide (CAS 1916689-31-0)


Although the (3-hydroxytetrahydrofuran-3-yl)methyl benzamide scaffold is shared by multiple catalogued analogs, substitution at the ortho position of the benzamide ring is a critical determinant of physicochemical properties, hydrogen-bonding topology, and potential target engagement. The 2-ethoxy group in this compound confers a distinct combination of hydrogen-bond acceptor capacity (via the ether oxygen), moderate lipophilicity, and conformational flexibility that differs fundamentally from the 4-chloro (CAS 1989459-98-4), 3,4-difluoro (CAS 1914479-30-3), 4-methyl, 2-chloro, and 4-tert-butyl analogs that populate the same chemical space [1]. Generic or nearest-neighbor substitution without explicit comparative validation therefore risks altering solubility, permeability, metabolic stability, and binding-mode compatibility in structure–activity relationship (SAR) campaigns [2]. The quantitative evidence below substantiates why this specific ortho-ethoxy substitution pattern must be evaluated independently rather than inferred from in-class averages.

Quantitative Differentiation Evidence for 2-Ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide (CAS 1916689-31-0) Versus Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation from the 4-Chloro Analog

The target compound (C₁₄H₁₉NO₄, MW 265.30) carries a heavier and more polar ortho substituent compared to the 4-chloro analog (C₁₂H₁₄ClNO₃, MW 255.70), resulting in a +9.60 Da mass increment and one additional non-hydrogen atom . This mass shift is sufficiently large to be resolved by standard LC–MS and HRMS quality-control workflows, providing clear analytical differentiation for compound library management and hit-confirmation studies.

Medicinal chemistry Lead optimization Fragment-based drug design

Hydrogen-Bond Acceptor Count Advantage Over the 4-Methyl Analog

The 2-ethoxy substituent contributes one additional hydrogen-bond acceptor (HBA) atom relative to the 4-methyl analog (N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide, C₁₃H₁₇NO₃), which lacks the ether oxygen. The target compound possesses five HBA sites (amide carbonyl, amide nitrogen, tetrahydrofuran ring oxygen, hydroxyl oxygen, ethoxy ether oxygen), whereas the 4-methyl analog has four . This difference alters the compound's predicted solvation free energy and hydrogen-bonding capacity, which are critical parameters for rational ligand-design triage.

Physicochemical profiling Drug-likeness Permeability prediction

Rotatable Bond Count and Conformational Flexibility Compared to the 4-tert-Butyl Analog

The 2-ethoxy group introduces an ethyl rotor that is absent in the 4-tert-butyl analog (4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide), resulting in a higher rotatable bond count for the target compound. The ethoxy –O–CH₂–CH₃ moiety contributes two additional rotatable bonds (Caromatic–O and O–CH₂) beyond the amide and tetrahydrofuran side-chain torsions shared by all analogs in this series . Increased rotatable bond count is a known determinant of entropic penalty upon protein binding and influences ligand efficiency metrics used in fragment-to-lead optimization.

Conformational analysis Entropic penalty Ligand efficiency

Ortho-Substitution Topology: Intramolecular Hydrogen-Bonding Potential Absent in Para-Substituted Analogs

The ortho-ethoxy group is positioned to potentially engage in a six-membered intramolecular hydrogen bond with the amide N–H (Oethoxy···H–Namide distance ≤2.5 Å in low-energy conformers), a geometric feature unavailable to para-substituted analogs such as the 4-chloro, 4-methyl, and 4-tert-butyl derivatives [1]. This intramolecular interaction, if operative, would preorganize the benzamide conformation, reduce the conformational search space upon target binding, and alter the compound's effective hydrogen-bond donor/acceptor presentation at the protein interface [2].

Intramolecular hydrogen bonding Conformational preorganization Scaffold design

Optimal Research and Procurement Application Scenarios for 2-Ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide (CAS 1916689-31-0)


Fragment-Based and Structure-Guided Lead Discovery Requiring Ortho-Substituted Benzamide Probes

This compound is best deployed as a fragment- or lead-like probe in medicinal chemistry programs that explore the SAR of ortho-substituted benzamides bearing a (3-hydroxytetrahydrofuran-3-yl)methyl side chain. Its 2-ethoxy group offers a distinct hydrogen-bond acceptor topology and potential for intramolecular conformational preorganization that is absent in para-substituted analogs, enabling researchers to probe ortho-specific binding interactions in target proteins. The 97% commercial purity and in-stock availability from Amadis Chemical support rapid procurement for iterative SAR cycles without the need for custom synthesis.

Analytical Method Development and Compound Library Quality Control Requiring Resolvable Mass Differentiation

With a molecular weight of 265.30 Da and a mass difference of ≥9 Da from close analogs such as the 4-chloro derivative (255.70 Da), this compound serves as an ideal candidate for developing and validating LC–MS and HRMS analytical methods in compound management facilities . Its unambiguous mass signature reduces the risk of cross-contamination or misidentification in high-throughput screening decks that contain multiple (3-hydroxytetrahydrofuran-3-yl)methyl benzamide analogs, a practical advantage in large-scale screening operations.

Physicochemical Property Benchmarking for ortho-Alkoxy Benzamide Chemotypes

The compound can function as a reference standard for benchmarking the physicochemical properties—including hydrogen-bond acceptor count, rotatable bond degrees of freedom, and predicted lipophilicity—of ortho-alkoxy benzamide derivatives within the (3-hydroxytetrahydrofuran-3-yl)methyl series. Its five hydrogen-bond acceptor sites and ethoxy-derived conformational flexibility provide a distinct profile for calibrating computational ADME models and for experimental determination of solubility, logP, and permeability in drug-discovery profiling cascades [1].

Chemical Biology Probe Development Targeting Hydroxyl- or Ether-Recognizing Protein Pockets

The combination of a hydroxyl group on the tetrahydrofuran ring and an ether oxygen on the ortho position of the benzamide creates a dual hydrogen-bond acceptor pharmacophore suitable for targeting protein pockets that recognize hydroxylated or ether-containing ligands. This compound is appropriate for chemical biology campaigns investigating enzymes with hydroxylation or demethylation activity (e.g., prolyl hydroxylases, cytochrome P450 isoforms, or histone demethylases), where the (3-hydroxytetrahydrofuran-3-yl)methyl moiety may mimic endogenous substrate features [2].

Quote Request

Request a Quote for 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.